

Pan-Trk-IN-3: A Technical Guide to Target Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pan-Trk-IN-3, also identified as compound 11g, is a potent, orally bioavailable small molecule inhibitor targeting the family of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This technical guide provides an in-depth overview of the target specificity, selectivity, and preclinical efficacy of Pan-Trk-IN-3, based on the findings from "Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants" by Pan S, et al.[1][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of Trk inhibitors and their therapeutic applications in oncology.

Target Specificity and Potency

Pan-Trk-IN-3 demonstrates low nanomolar inhibitory activity against all three wild-type Trk isoforms and maintains significant potency against a panel of clinically relevant acquired resistance mutations.

Inhibitory Activity Against Wild-Type and Mutant Trk Kinases



The inhibitory activity of Pan-Trk-IN-3 was determined using a [y-33P]ATP isotope labeling method. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Target Kinase	IC50 (nM)
TrkA	2
TrkB	3
TrkC	2
TrkA G595R	21
TrkA G667C	26
TrkA G667S	5
TrkA F589L	7
TrkC G623R	6
Table 1: In vitro inhibitory activity of Pan-Trk-IN-3 against wild-type and mutant Trk kinases.[1][3]	

Kinase Selectivity Profile

To assess the selectivity of **Pan-Trk-IN-3**, its inhibitory activity was evaluated against a panel of 468 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for the Trk family of kinases. The detailed kinase selectivity profile is available in the supplementary information of the source publication.

Cellular Activity

Pan-Trk-IN-3 exhibits potent anti-proliferative effects in cancer cell lines driven by Trk fusions.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of Pan-Trk-IN-3 was assessed using an MTT assay in BaF3 cell lines engineered to express TEL-Trk fusion proteins.



Cell Line	IC50 (nM)
BaF3-TEL-TrkA	< 1
BaF3-TEL-TrkB	1.1
BaF3-TEL-TrkC	< 1
BaF3-TEL-TrkC G623R	2.5
Table 2: Anti-proliferative activity of Pan-Trk-IN-	3

Table 2: Anti-proliferative activity of Pan-Trk-IN-3

in Trk-dependent cell lines.[1][3]

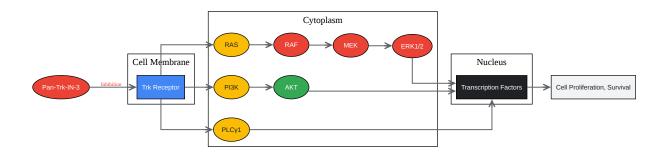
Mechanism of Action: Inhibition of Trk Signaling Pathways

Pan-Trk-IN-3 effectively suppresses the constitutive activation of Trk-mediated downstream signaling pathways, which are crucial for tumor cell proliferation and survival. The inhibitor's effect on these pathways was investigated through Western blot analysis.

Signaling Pathway Inhibition

Treatment of KM12 cells, which harbor a TPM3-NTRK1 fusion, with Pan-Trk-IN-3 resulted in a dose-dependent inhibition of the phosphorylation of TrkA, as well as its downstream effectors PLCy1, ERK1/2, and AKT.





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Trk Signaling Pathway Inhibition by Pan-Trk-IN-3.

Experimental Protocols In Vitro Kinase Inhibition Assay ([y-33P]ATP Isotope Labeling Method)

- Reaction Setup: Kinase reactions were performed in a 96-well plate. Each reaction mixture (50 μL) contained the respective Trk kinase, substrate peptide, ATP, and varying concentrations of Pan-Trk-IN-3 in kinase buffer.
- Initiation: The reaction was initiated by the addition of [y-33P]ATP.
- Incubation: The plate was incubated at 30°C for a specified time to allow for the kinase reaction.
- Termination: The reaction was stopped by the addition of phosphoric acid.
- Detection: The phosphorylated substrate was captured on a filter plate, and the amount of incorporated 33P was quantified using a scintillation counter.



 Data Analysis: IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Cellular Proliferation Assay (MTT Assay)

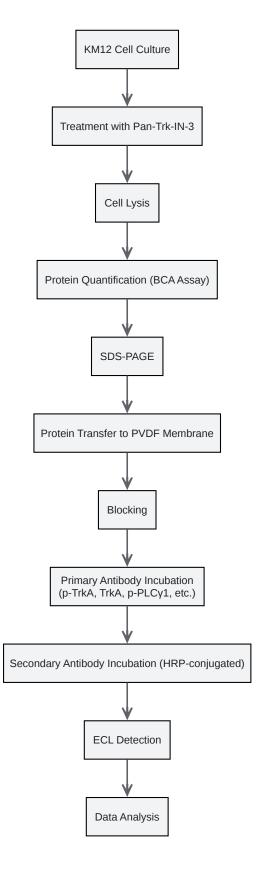
- Cell Seeding: BaF3-TEL-Trk fusion cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.
- Compound Treatment: Cells were treated with a serial dilution of Pan-Trk-IN-3 and incubated for 72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
- Solubilization: The formazan crystals were dissolved by adding a solubilization solution.
- Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control cells, and IC50 values were determined using non-linear regression analysis.

Western Blot Analysis

- Cell Lysis: KM12 cells were treated with various concentrations of Pan-Trk-IN-3 for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-TrkA, TrkA, p-PLCy1, PLCy1, p-ERK1/2, ERK1/2, p-AKT, AKT, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.



 Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.





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